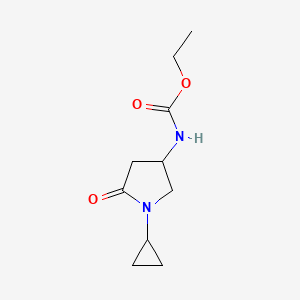![molecular formula C14H17N5O2 B2803331 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 1278662-44-4](/img/structure/B2803331.png)
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the mid-1990s and has since been used extensively in scientific research to study the pharmacology and physiology of the endocannabinoid system.
Wirkmechanismus
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the CB1 receptor by 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione results in a cascade of intracellular signaling events, which ultimately leads to the modulation of various physiological processes.
Biochemical and Physiological Effects
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate pain perception, appetite regulation, and mood. 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has also been shown to have neuroprotective effects, and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system. 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is also relatively stable and can be easily synthesized in large quantities.
However, there are also several limitations to the use of 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione in lab experiments. It is a synthetic compound, and its effects may not accurately reflect the effects of natural cannabinoids. Additionally, 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a potent psychoactive compound, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research involving 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione. One potential area of research is the development of novel therapeutics based on the pharmacology of the endocannabinoid system. 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione may also be used to study the effects of cannabinoids on various physiological processes, including pain perception, appetite regulation, and mood. Additionally, 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione may be used to study the neuroprotective effects of cannabinoids, and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Synthesemethoden
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is synthesized from a precursor molecule, which is then subjected to a series of chemical reactions to produce the final product. The synthesis method involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has been used extensively in scientific research to study the pharmacology and physiology of the endocannabinoid system. It has been shown to be a potent agonist of the CB1 receptor, which is a key component of the endocannabinoid system. 6-Cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has been used to study the effects of cannabinoids on various physiological processes, including pain perception, appetite regulation, and mood.
Eigenschaften
IUPAC Name |
6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-8-7-18-10-11(17(2)14(21)16-12(10)20)15-13(18)19(8)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGPBHPPGCVFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2803250.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803251.png)

![3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2803257.png)

![2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2803259.png)

![(2E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B2803262.png)
![4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2803263.png)
![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2803265.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2803266.png)
![3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803268.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803269.png)
